3-Ethynyl-2-methoxyquinoline
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Overview
Description
3-Ethynyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the third position and a methoxy group at the second position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxyquinoline typically involves transition-metal catalyzed reactions. One common method is the palladium-catalyzed coupling reaction between 2-methoxyquinoline and an ethynylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction conditions often include heating the reaction mixture to around 100°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 2-methoxy-3-ethynyl-tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethynyl-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Ethynylquinoline
- 2-Methoxyquinoline
Comparison: 3-Ethynyl-2-methoxyquinoline is unique due to the presence of both an ethynyl and a methoxy group, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has a different substitution pattern that affects its electronic properties and reactivity. The ethynyl group in this compound allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H9NO |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-ethynyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h1,4-8H,2H3 |
InChI Key |
SUUURMSRCMPAPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C#C |
Origin of Product |
United States |
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